molecular formula C30H22N4O6S2 B1369650 2,4-Hexadiyne-1,6-diol Bis(azobenzene-4-sulfonate) CAS No. 78991-75-0

2,4-Hexadiyne-1,6-diol Bis(azobenzene-4-sulfonate)

Cat. No.: B1369650
CAS No.: 78991-75-0
M. Wt: 598.7 g/mol
InChI Key: VEXRJFBVAITUFN-UHFFFAOYSA-N
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Description

2,4-Hexadiyne-1,6-diol Bis(azobenzene-4-sulfonate) is a synthetic organic compound with the molecular formula C30H22N4O6S2 and a molecular weight of 598.65 g/mol . This compound is characterized by the presence of two azobenzene-4-sulfonate groups attached to a 2,4-hexadiyne-1,6-diol backbone. It is primarily used in research settings, particularly in the fields of chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Hexadiyne-1,6-diol Bis(azobenzene-4-sulfonate) typically involves the reaction of 2,4-hexadiyne-1,6-diol with azobenzene-4-sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production would also require stringent control of reaction parameters to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2,4-Hexadiyne-1,6-diol Bis(azobenzene-4-sulfonate) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Hexadiyne-1,6-diol Bis(azobenzene-4-sulfonate) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Materials Science: Employed in the development of photoresponsive materials due to the azobenzene groups, which can undergo reversible photoisomerization.

    Biology and Medicine: Investigated for potential use in drug delivery systems and as a probe for studying biological processes.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2,4-Hexadiyne-1,6-diol Bis(azobenzene-4-sulfonate) is primarily related to the photoisomerization of the azobenzene groups. Upon exposure to light, the azobenzene groups can switch between trans and cis configurations, leading to changes in the physical and chemical properties of the compound. This photoresponsive behavior is exploited in various applications, such as in the development of light-controlled materials and devices .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Hexadiyne-1,6-diol Bis(azobenzene-4-sulfonate) is unique due to the presence of azobenzene groups, which impart photoresponsive properties. This makes it particularly valuable in applications requiring light-induced changes in material properties, such as in the development of smart materials and devices .

Properties

IUPAC Name

6-(4-phenyldiazenylphenyl)sulfonyloxyhexa-2,4-diynyl 4-phenyldiazenylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H22N4O6S2/c35-41(36,29-19-15-27(16-20-29)33-31-25-11-5-3-6-12-25)39-23-9-1-2-10-24-40-42(37,38)30-21-17-28(18-22-30)34-32-26-13-7-4-8-14-26/h3-8,11-22H,23-24H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEXRJFBVAITUFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)OCC#CC#CCOS(=O)(=O)C3=CC=C(C=C3)N=NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H22N4O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50608419
Record name Hexa-2,4-diyne-1,6-diyl bis{4-[(E)-phenyldiazenyl]benzene-1-sulfonate}
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50608419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

598.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78991-75-0
Record name Hexa-2,4-diyne-1,6-diyl bis{4-[(E)-phenyldiazenyl]benzene-1-sulfonate}
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50608419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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